3-Bromo-4-fluoroaniline
Overview
Description
3-Bromo-4-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-4-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals . .
Mode of Action
As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the final compound it is used to produce .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it is likely involved in various biochemical pathways depending on the final compound it is used to produce .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it is used to produce .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, appropriate personal protective equipment should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and van der Waals interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic effects. For instance, high doses of this compound can cause liver and kidney damage in animal models, indicating its potential toxicity at elevated concentrations. Additionally, threshold effects have been observed, where a specific dose is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more water-soluble and can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound, thereby reducing its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its overall distribution within the body .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is critical for the compound’s biological activity and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoroaniline can be synthesized through several methods. One common method involves the bromination of 4-fluoroaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoroaniline is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane at room temperature.
Suzuki-Miyaura Coupling: Palladium catalyst, aryl boronic acid, and a base like potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-4-fluoroaniline is used extensively in scientific research due to its versatility as an intermediate. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but with different positions of bromine and fluorine atoms.
2-Bromo-3-fluoroaniline: Another positional isomer with bromine and fluorine at different positions.
3-Chloro-4-fluoroaniline: Similar compound with chlorine instead of bromine.
Uniqueness
3-Bromo-4-fluoroaniline is unique due to the specific positions of bromine and fluorine atoms, which influence its reactivity and applications. Its unique structure makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-bromo-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPUNQBGWIERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381368 | |
Record name | 3-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-64-4 | |
Record name | 3-Bromo-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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